![molecular formula C17H19F3N2O7 B1398304 (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid CAS No. 1354484-53-9](/img/structure/B1398304.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H19F3N2O7 and its molecular weight is 420.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2-nitro-4-(trifluoromethyl)phenoxy)pyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sorption and Environmental Persistence
- Phenoxy Herbicides Sorption to Soil : A study reviewed the sorption experiments of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, highlighting their high solubility in water and weak absorption in soil, making them environmentally persistent and mobile. The sorption to soil can be influenced by soil parameters such as pH, organic carbon content, and iron oxides presence (Werner, Garratt, & Pigott, 2012).
Degradation and Environmental Impact
- Degradation of Nitisinone : A study on nitisinone, which contains a similar nitro and trifluoromethyl group, focused on its stability and degradation pathways. It was found that stability increases with pH, and two major stable degradation products were identified. This research contributes to understanding the environmental behavior and potential risks of similar compounds (Barchańska et al., 2019).
Chemical Reactions and Synthesis
- Nitrile-Stabilized Carbanions : Research into nitrile-stabilized carbanions, which are crucial in organic synthesis for carbon-carbon bond formation, could be relevant to understanding the synthesis pathways and reactions involving the tert-butoxycarbonyl and nitro groups present in the compound of interest. These carbanions are utilized in various substitution and addition reactions, highlighting their versatility in synthesizing complex organic compounds (Arseniyadis, Kyler, & Watt, 1984).
Environmental and Toxicological Studies
- Environmental Water Pollution and Ecotoxicity : Studies on similar compounds such as 4-tert-Octylphenol review the environmental occurrence, fate, and ecotoxicity of alkylphenols, which share structural similarities with the tert-butoxycarbonyl group. These compounds are degradation products of surfactants and exhibit significant toxicity and environmental persistence, providing insights into the environmental impact and treatment challenges of structurally related compounds (Olaniyan et al., 2020).
properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O7/c1-16(2,3)29-15(25)21-8-10(7-12(21)14(23)24)28-13-5-4-9(17(18,19)20)6-11(13)22(26)27/h4-6,10,12H,7-8H2,1-3H3,(H,23,24)/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEKRMPXOVXPFC-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401107661 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354484-53-9 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354484-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-[2-nitro-4-(trifluoromethyl)phenoxy]-, 1-(1,1-dimethylethyl) ester, (2S,4S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401107661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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